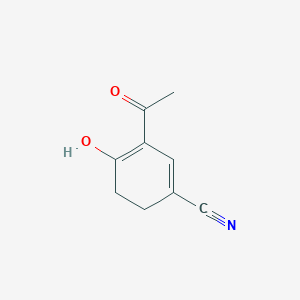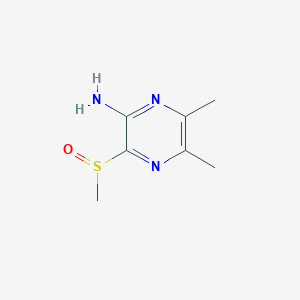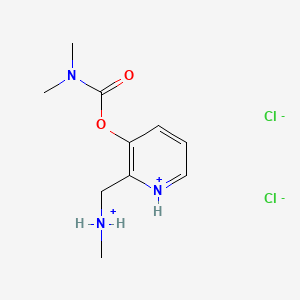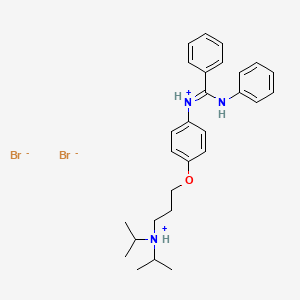![molecular formula C23H29NO B13787969 N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German] CAS No. 6605-95-4](/img/structure/B13787969.png)
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. These intermediates are then subjected to further chemical transformations, including reduction and etherification, to yield the final product. The reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated analogs.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogens, alkyl groups, and other functional groups can be introduced using reagents like halogenating agents, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives with altered chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function.
Vergleich Mit ähnlichen Verbindungen
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether can be compared with other similar compounds, such as:
N,N-Dimethyltryptamine (DMT): Both compounds share structural similarities but differ in their specific functional groups and biological activities.
N,N-Dimethylformamide (DMF): While DMF is primarily used as a solvent, N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether has broader applications in research and industry.
N,N-Dimethyl-3-sulfo-N-(3-{[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino}propyl)-1-propanaminium: This compound is used in specialized chemical reactions and has distinct properties compared to N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether.
Eigenschaften
CAS-Nummer |
6605-95-4 |
|---|---|
Molekularformel |
C23H29NO |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
3-benzhydryloxy-7,9-dimethyl-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H29NO/c1-17-13-20-15-22(16-21(14-17)24(20)2)25-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-23H,13-16H2,1-2H3 |
InChI-Schlüssel |
HVAGLFDOZPAKNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CC(CC(C1)N2C)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)


![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)

![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)


![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)

